molecular formula C12H16O2 B3245570 4-Isopropoxy-3,5-dimethylbenzaldehyde CAS No. 169806-12-6

4-Isopropoxy-3,5-dimethylbenzaldehyde

Cat. No. B3245570
CAS RN: 169806-12-6
M. Wt: 192.25 g/mol
InChI Key: SIJMMRHNHIOYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropoxy-3,5-dimethylbenzaldehyde is a chemical compound with the formula C12H16O2 . It is used for research purposes .

Scientific Research Applications

Spectroscopy and Physical Chemistry

  • Microwave Spectra Analysis

    The microwave spectra of 3,5-dimethylbenzaldehyde (DMBA) molecules, including isomers similar to 4-Isopropoxy-3,5-dimethylbenzaldehyde, have been recorded, providing insights into the conformational energy landscape and dipole moment components of these molecules. This research is crucial for understanding the molecular dynamics and properties of dimethylbenzaldehyde isomers (Tudorie et al., 2013).

  • Quantum-Chemical Calculations

    Studies on the zero-field splitting in molecules like 3,4-dimethylbenzaldehyde, which are structurally related to this compound, have been conducted. These calculations help understand the electronic properties of these compounds, which is significant for their applications in material science and physical chemistry (Mijoule, 1981).

  • UV Absorption Studies

    Research on the ultraviolet absorption cross-sections of dimethylbenzaldehydes, including 3,5-dimethylbenzaldehyde, has been conducted. These studies are vital for understanding the photochemical behavior of these compounds in the atmosphere and are useful in environmental chemistry (El Dib et al., 2008).

Chemical Synthesis and Catalysis

  • Catalytic Oxidation

    4-Hydroxy-3,5-dimethylbenzaldehyde, a structurally similar compound, is significant in pharmaceutical and perfume industries. Its synthesis involves selective oxidation of aromatic methyl groups, which is a challenging chemical reaction. This research has implications for developing efficient synthetic routes for related compounds like this compound (Boldron et al., 2005).

  • Biocatalysis

    Utilizing the two-liquid phase concept, a whole cell biocatalytic system was developed for the oxidation of pseudocumene to 3,4-dimethylbenzaldehyde, which shares similarities with this compound. This study opens possibilities for biocatalytic applications in the synthesis of complex organic compounds (Bühler et al., 2003).

Electrocatalysis

  • Redox-Active Films: Studies on dihydroxybenzaldehyde isomers, related to this compound, have shown their ability to form redox-active films with catalytic activity. This research is important in the field of electrocatalysis and could have applications in biosensor technology (Pariente et al., 1996).

Safety and Hazards

The safety data sheet for 4-Isopropoxy-3,5-dimethylbenzaldehyde is not available in the resources. Therefore, it’s recommended to handle this compound with care, avoid contact with skin and eyes, and use it only in a well-ventilated area .

properties

IUPAC Name

3,5-dimethyl-4-propan-2-yloxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8(2)14-12-9(3)5-11(7-13)6-10(12)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJMMRHNHIOYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(C)C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Hydroxy-3,5-dimethylbenzaldehyde (2.5 g, 16.6 mmol) in THF (100 mL) was treated with KOH (1.5 eq. of 1 N aq. solution, 25 mL) and 2-iodopropane (2.0 eq.) and heated at reflux for 5 days. The reaction was then cooled, transferred to a separatory funnel, diluted with MTBE, washed with H2O, 1 N NaOH (twice), 0.5 N HCl (aq.), brine, dried over MgSO4 and concentrated. The product was purified over silica gel on an ISCO combiflash to yield 1.99 g (10.34 mmol) 4-isopropoxy-3,5-dimethylbenzaldehyde as a colorless liquid. H1 NMR (300 MHz, CDCl3) 9.89 (s, 1H), 7.55 (s, 2H), 4.41-4.26 (m, 1H), 2.32 (s, 6H), 1.32 (d, J=6 Hz, 6H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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